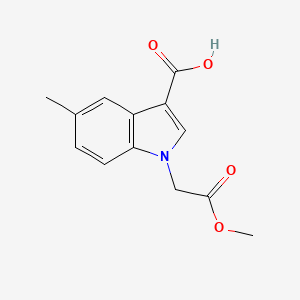
1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindole and 2-methoxy-2-oxoethyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-methylindole is reacted with 2-methoxy-2-oxoethyl chloride in the presence of triethylamine at room temperature. The reaction mixture is then stirred for several hours until completion.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield.
Industrial Production Methods: While the laboratory synthesis provides a clear pathway, industrial production may involve optimization of reaction conditions, scaling up of the process, and the use of continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, thereby exhibiting its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- Quisqualic acid analogs
Comparison: 1-(2-Methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties compared to similar compounds like 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride and quisqualic acid analogs. The presence of the indole ring enhances its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
1-(2-methoxy-2-oxoethyl)-5-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-8-3-4-11-9(5-8)10(13(16)17)6-14(11)7-12(15)18-2/h3-6H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MTRYDRWZZXWSMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C=C2C(=O)O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















